molecular formula C13H14 B13326086 (1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene

(1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene

Cat. No.: B13326086
M. Wt: 170.25 g/mol
InChI Key: FKFUJTRUAUKHGB-QVRCICKPSA-N
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Description

(1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene is an organic compound characterized by a conjugated system of double bonds and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene typically involves the reaction of hepta-1,3,5-triene with benzene under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium or platinum catalysts

    Substitution: Halogens (e.g., chlorine, bromine), nitro groups (e.g., nitric acid), alkyl groups (e.g., alkyl halides)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes

Mechanism of Action

The mechanism of action of (1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene involves its interaction with molecular targets and pathways. For example, in biological systems, it may inhibit specific enzymes or signaling pathways, leading to its observed effects. The compound’s conjugated system allows it to interact with reactive oxygen species, providing antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene is unique due to its specific arrangement of double bonds and the presence of a single benzene ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

[(1E,3E,5E)-hepta-1,3,5-trienyl]benzene

InChI

InChI=1S/C13H14/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h2-12H,1H3/b3-2+,5-4+,10-7+

InChI Key

FKFUJTRUAUKHGB-QVRCICKPSA-N

Isomeric SMILES

C/C=C/C=C/C=C/C1=CC=CC=C1

Canonical SMILES

CC=CC=CC=CC1=CC=CC=C1

Origin of Product

United States

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